N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Description
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C20H26N2O4S2 and its molecular weight is 422.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Screening
- A study synthesized various ethylated sulfonamides incorporating 1,4-benzodioxane moiety and screened them against different enzymes and bacterial strains. These compounds, including those similar to the queried chemical, showed good inhibitory activity against lipoxygenase and moderate inhibition of acetylcholinesterase, butyrylcholinesterase, and α-glucosidase. Additionally, certain derivatives demonstrated notable antibacterial properties (Irshad et al., 2016).
Enzyme Inhibitory Potential
- Research focusing on the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties revealed that most synthesized compounds exhibited substantial inhibitory activity against α-glucosidase and weak activity against acetylcholinesterase. This suggests potential therapeutic applications in related areas (Abbasi et al., 2019).
Antibacterial Applications
- Another research aimed at exploring the antibacterial potential of N-substituted sulfonamides bearing a benzodioxane moiety. These compounds showed potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).
Pharmacological Evaluation
- A study on the pharmacological evaluation of new sulfonamide derivatives based on 1,4-Benzodioxane, including those structurally similar to the queried compound, showed moderate activity against butyrylcholinesterase and acetylcholinesterase and good activity against the lipoxygenase enzyme. The compounds also exhibited antimicrobial and hemolytic activities, indicating their potential in therapeutic applications (Irshad, 2018).
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c23-28(24,17-5-6-19-20(13-17)26-11-10-25-19)21-14-18(16-7-12-27-15-16)22-8-3-1-2-4-9-22/h5-7,12-13,15,18,21H,1-4,8-11,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJRKSMQNVCDFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CSC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.